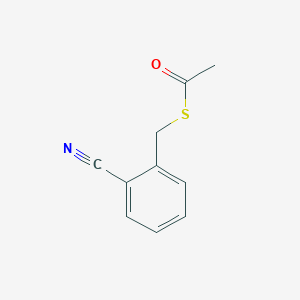![molecular formula C16H15NO3 B11925483 2',4',6'-Trimethoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11925483.png)
2',4',6'-Trimethoxy-[1,1'-biphenyl]-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2',4',6'-Trimetoxibenceno-[1,1'-bifenil]-4-carbonitrilo es un compuesto orgánico que pertenece a la familia del bifenilo. Este compuesto se caracteriza por la presencia de tres grupos metoxilo unidos a la estructura del bifenilo y un grupo nitrilo en la posición 4.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2',4',6'-Trimetoxibenceno-[1,1'-bifenil]-4-carbonitrilo generalmente implica los siguientes pasos:
Materiales de Partida: La síntesis comienza con la selección de materiales de partida apropiados, como el 2',4',6'-trimetoxibenceno y el 4-bromobenzonitrilo.
Reacción de Acoplamiento: Se emplea una reacción de acoplamiento cruzado de Suzuki-Miyaura catalizada por paladio para acoplar el trimetoxibenceno con el bromobenzonitrilo. Esta reacción se lleva a cabo en presencia de una base, como el carbonato de potasio, y un catalizador de paladio, como el acetato de paladio, en un solvente adecuado como el tetrahidrofurano.
Condiciones de Reacción: La mezcla de reacción se calienta típicamente a reflujo durante varias horas para asegurar un acoplamiento completo. Una vez que la reacción se completa, el producto se aísla y se purifica utilizando técnicas estándar como la cromatografía en columna.
Métodos de Producción Industrial
En un entorno industrial, la producción de 2',4',6'-Trimetoxibenceno-[1,1'-bifenil]-4-carbonitrilo puede involucrar rutas sintéticas similares, pero a una escala mayor. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de síntesis. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la carga del catalizador, puede mejorar aún más la escalabilidad de la producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2',4',6'-Trimetoxibenceno-[1,1'-bifenil]-4-carbonitrilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Los grupos metoxilo se pueden oxidar para formar quinonas correspondientes en condiciones específicas.
Reducción: El grupo nitrilo se puede reducir a una amina usando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Los grupos metoxilo se pueden sustituir con otros grupos funcionales mediante reacciones de sustitución aromática nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo se pueden utilizar para reacciones de oxidación.
Reducción: El hidruro de litio y aluminio o el gas hidrógeno en presencia de un catalizador se pueden utilizar para reacciones de reducción.
Sustitución: Los nucleófilos como el metóxido de sodio o el etóxido de sodio se pueden utilizar para reacciones de sustitución.
Productos Principales Formados
Oxidación: Formación de quinonas.
Reducción: Formación de aminas primarias.
Sustitución: Formación de derivados de bifenilo sustituidos.
Aplicaciones Científicas De Investigación
El 2',4',6'-Trimetoxibenceno-[1,1'-bifenil]-4-carbonitrilo tiene varias aplicaciones de investigación científica, que incluyen:
Síntesis Orgánica: Sirve como un bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Ciencia de Materiales: Se utiliza en el desarrollo de materiales avanzados con propiedades electrónicas y ópticas específicas.
Química Medicinal: Se investiga por sus potenciales actividades farmacológicas y como precursor para el desarrollo de fármacos.
Estudios Biológicos: Se utiliza en estudios relacionados con la inhibición de enzimas e interacciones proteína-ligando.
Mecanismo De Acción
El mecanismo de acción del 2',4',6'-Trimetoxibenceno-[1,1'-bifenil]-4-carbonitrilo implica su interacción con objetivos moleculares específicos. Los grupos metoxilo y el grupo nitrilo pueden participar en varias interacciones químicas, como enlaces de hidrógeno y apilamiento π-π, con moléculas biológicas. Estas interacciones pueden modular la actividad de enzimas, receptores y otras proteínas, lo que lleva a efectos biológicos específicos.
Comparación Con Compuestos Similares
Compuestos Similares
- 2',4',6'-Trimetoxibenceno-[1,1'-bifenil]-2-carbonitrilo
- 2',4',6'-Trimetoxibenceno-[1,1'-bifenil]-3-carbonitrilo
- 2',4',6'-Trimetoxibenceno-[1,1'-bifenil]-5-carbonitrilo
Singularidad
El 2',4',6'-Trimetoxibenceno-[1,1'-bifenil]-4-carbonitrilo es único debido al posicionamiento específico del grupo nitrilo en la posición 4, que puede influir en su reactividad química e interacción con otras moléculas. Esta estructura única puede conducir a propiedades y aplicaciones distintas en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C16H15NO3 |
|---|---|
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
4-(2,4,6-trimethoxyphenyl)benzonitrile |
InChI |
InChI=1S/C16H15NO3/c1-18-13-8-14(19-2)16(15(9-13)20-3)12-6-4-11(10-17)5-7-12/h4-9H,1-3H3 |
Clave InChI |
BGQGHHUADYGIPR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)C2=CC=C(C=C2)C#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B11925407.png)







![7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one](/img/structure/B11925450.png)




